N-丁基-3-甲基苯甲酰胺

描述

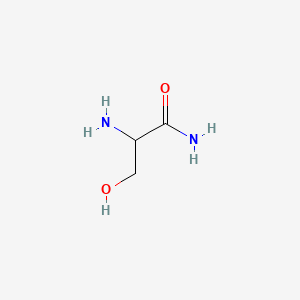

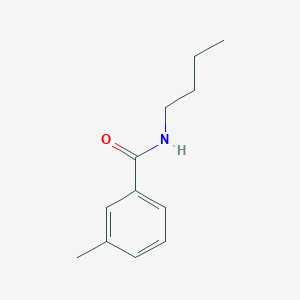

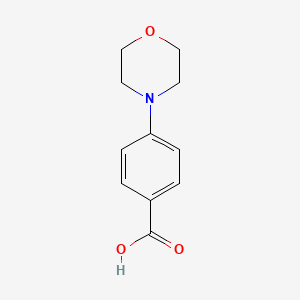

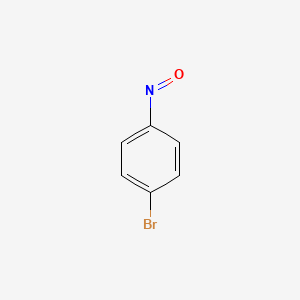

N-butyl-3-methylbenzamide (NBMBA) is a chemical compound belonging to the benzamide class of compounds. It is a colorless, crystalline solid with a melting point of 70-72°C and a boiling point of 177-179°C. NBMBA is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of various polymers, dyes, and other materials.

科学研究应用

NK1/NK2 拮抗剂在疾病治疗中的应用

N-丁基-3-甲基苯甲酰胺是一种 NK1/NK2 拮抗剂,在治疗多种疾病中具有应用。这包括哮喘、胃肠道疾病、疼痛和抑郁症,正如相关化合物的特定晶体形式所证明的那样 (Norman, 2008)。

驱虫剂功效

一项研究重点关注 N,N-二乙基-3-甲基苯甲酰胺 (DEET)(一种驱虫剂)对美洲锥虫病(恰加斯病)的主要媒介之一罗氏锥蝽若虫的行为和毒理作用。本研究提供了对此类化合物作为驱虫剂的有效性的见解 (Alzogaray, 2015)。

N-甲基苯甲酰胺的代谢转化

对与 N-丁基-3-甲基苯甲酰胺密切相关的 N-甲基苯甲酰胺的代谢的研究揭示了 N-(羟甲基) 化合物作为主要代谢物的形成。这种理解对于理解这些化合物的代谢途径和潜在治疗应用至关重要 (Ross 等人,1983 年)。

有机化学中的定向金属化

N-叔丁基-N-甲基-2-甲氧基苯甲酰胺(一种与 N-丁基-3-甲基苯甲酰胺在结构上相似的化合物)在定向金属化合成中显示出潜力。此特性对于开发有机化学中的合成方法非常重要 (Reitz & Massey, 1990)。

作为 Sigma-2 受体探针的用途

涉及 N-[4-(3,4-二氢-6,7-二甲氧基异喹啉-2(1H)-基)丁基]-2-甲氧基-5-甲基-苯甲酰胺(一种结构相关的化合物)的研究突出了其作为配体用于研究 sigma-2 受体的应用。这可能对神经科学和药理学研究产生影响 (Xu 等人,2005 年)。

微粒体氧化和脱烷基化

对 N-(But-3-烯基)-N-甲基苯甲酰胺等化合物的微粒体氧化研究提供了对涉及 N-脱烷基化的代谢过程的见解。这对于理解药物代谢和潜在药物相互作用具有重要意义 (Iley & Tolando, 2000)。

肿瘤中的细胞增殖

一项研究评估了与 N-丁基-3-甲基苯甲酰胺在结构上相似的细胞增殖标记物的使用,用于通过 PET 对患有恶性肿瘤的患者的肿瘤增殖进行成像,这有助于我们了解癌症诊断和治疗 (Dehdashti 等人,2013 年)。

驱虫剂功效和安全性审查

对 N,N-二乙基-3-甲基苯甲酰胺 (DEET) 的全面审查重点关注其药代动力学、制剂和安全性方面,提供了对其作为驱虫剂使用的广泛视角以及对人类健康的影响 (Qiu 等人,1998 年)。

抗幽门螺杆菌活性

发现 3-(芳基乙酰氨基)-N-甲基苯甲酰胺(一类包括 N-丁基-3-甲基苯甲酰胺的化合物)对幽门螺杆菌具有强效抑制活性,突出了其在治疗由该病原体引起的感染方面的潜力 (Ando 等人,2001 年)。

环境应用中的光催化降解

一项研究使用负载 TiO2 的吸附剂载体对 3,5-二氯-N-(3-甲基-1-丁炔-3-基)苯甲酰胺(一种与 N-丁基-3-甲基苯甲酰胺相关的化合物)进行光分解,提供了对用于降解污染物的环境应用的见解 (Torimoto 等人,1996 年)。

潜在抗癌剂

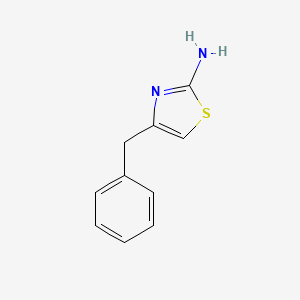

合成并评估 (+)-N-(3-氨基丙基)-N-[1-(5-苄基-3-甲基-4-氧代-[1,2]噻唑并[5,4-d]嘧啶-6-基)-2-甲基丙基]-4-甲基苯甲酰胺作为一种驱动蛋白抑制剂,证明了其作为抗癌剂的潜力 (Theoclitou 等人,2011 年)。

安全和危害

作用机制

Target of Action

N-butyl-3-methylbenzamide is a complex organic compound. Similar compounds, such as n-tert-butyl amides, are found in many drugs such as finasteride, nelfinavir, and cpi-1189 . These drugs are used to treat conditions like benign prostatic hyperplasia and HIV-associated central nervous system (CNS) disease .

Mode of Action

It’s worth noting that similar compounds undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . In these reactions, a free radical reaction occurs where a hydrogen atom is removed, forming a succinimidyl radical .

Biochemical Pathways

Similar compounds are known to be involved in various biochemical reactions, including oxidative couplings . These reactions can lead to the synthesis of amides, which are essential structural units in organic compounds with applications in pharmaceuticals, agrochemicals, and polymers .

Pharmacokinetics

The molecular weight of n-butyl-3-methylbenzamide is 1912695 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been shown to have various effects, such as inhibiting phosphodiesterase , a protein abundant only in brain tissue.

Action Environment

It’s worth noting that similar compounds, such as n,n-diethyl-3-methylbenzamide (deet), have been shown to serve as greener solvents in the synthesis of metal-organic frameworks . This suggests that environmental factors could potentially influence the action and efficacy of N-butyl-3-methylbenzamide.

属性

IUPAC Name |

N-butyl-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-4-8-13-12(14)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDWJMPJVGIQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284030 | |

| Record name | N-butyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349403-62-9 | |

| Record name | N-butyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)